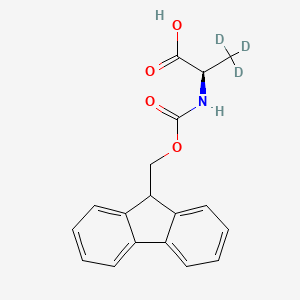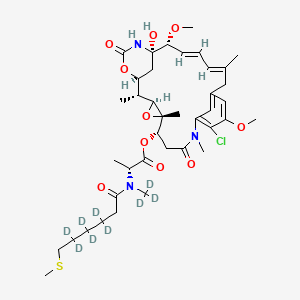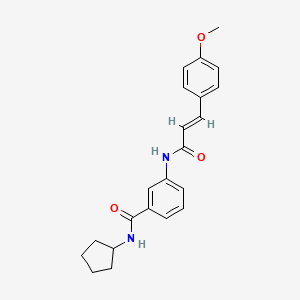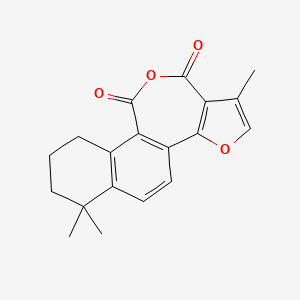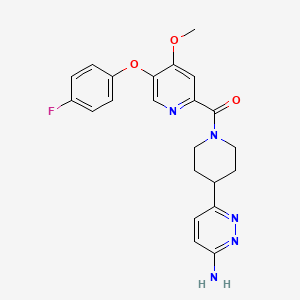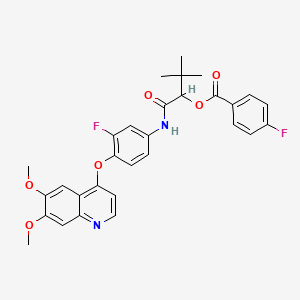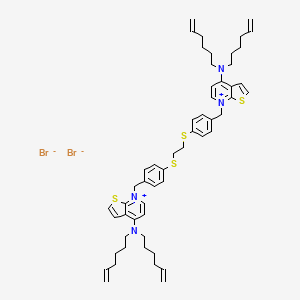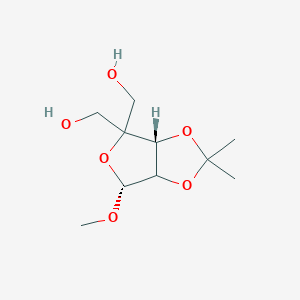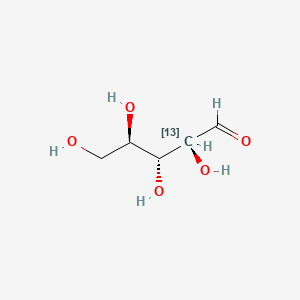
D-Arabinose-13C-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-阿拉伯糖-13C-3 是一种稳定的同位素标记化合物,其中碳-13 同位素被掺入到 D-阿拉伯糖的第三个碳位置。D-阿拉伯糖本身是一种天然存在的戊糖,也是一种内源性代谢物。 将碳-13 等稳定同位素掺入分子中被广泛应用于科学研究,特别是在化学、生物学和医学领域,用于示踪和定量目的 .
准备方法
合成路线和反应条件
D-阿拉伯糖-13C-3 的合成涉及将碳-13 同位素掺入到 D-阿拉伯糖分子中。这可以通过多种合成路线来实现,包括在化学反应中使用标记的前体。一种常见的方法是使用标记的葡萄糖,它可以通过酶促或化学方法转化为 D-阿拉伯糖-13C-3。 反应条件通常包括控制温度和 pH 值,以确保碳-13 同位素的选择性掺入 .
工业生产方法
D-阿拉伯糖-13C-3 的工业生产涉及使用标记的前体和大规模合成,优化反应条件以最大限度地提高产率和纯度。该过程可能包括发酵、提取和纯化等步骤,以获得最终产品。 使用先进的分析技术,如核磁共振 (NMR) 光谱,确保碳-13 同位素的准确掺入和最终产品的质量 .
化学反应分析
反应类型
D-阿拉伯糖-13C-3 经历各种化学反应,包括氧化、还原和取代。这些反应对于研究化合物在不同环境中的行为和相互作用至关重要。
常见试剂和条件
氧化: D-阿拉伯糖-13C-3 可以使用硝酸或高锰酸钾等试剂在受控条件下氧化,形成相应的酸。
还原: 还原反应可以使用硼氢化钠或氢气等试剂在催化剂存在下进行,将 D-阿拉伯糖-13C-3 转化为其还原形式。
形成的主要产物
从这些反应中形成的主要产物包括 D-阿拉伯糖的各种衍生物,例如 D-阿拉伯糖酸(来自氧化)和 D-阿拉伯醇(来自还原)。 这些衍生物可用于进一步研究和在不同科学领域的应用 .
科学研究应用
D-阿拉伯糖-13C-3 在科学研究中具有广泛的应用范围:
化学: 用作代谢研究中的示踪剂,以了解碳水化合物代谢的途径和机制。
生物学: 用于细胞过程和相互作用的研究,特别是在代谢标记和跟踪的背景下。
医学: 用于药代动力学研究,以研究药物的吸收、分布、代谢和排泄。
作用机制
D-阿拉伯糖-13C-3 的作用机制涉及它掺入代谢途径,在那里它充当示踪剂。碳-13 同位素允许使用 NMR 光谱和质谱等技术跟踪化合物通过不同的生化过程。 这使研究人员能够研究涉及 D-阿拉伯糖代谢和相互作用的分子靶点和途径 .
相似化合物的比较
类似化合物
D-木糖-13C: 另一种用于类似代谢研究的标记戊糖。
L-阿拉伯糖-13C: D-阿拉伯糖的立体异构体,用碳-13 标记,用于碳水化合物代谢的比较研究。
D-葡萄糖-13C: 一种广泛使用的标记己糖,用于追踪各种生物系统中的葡萄糖代谢.
独特性
D-阿拉伯糖-13C-3 的独特性在于它在第三个碳位置的特定标记,这在某些代谢研究中提供了独特的优势。 它的使用允许对涉及 D-阿拉伯糖的代谢途径进行精确的跟踪和量化,提供其他标记化合物可能无法实现的见解 .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
InChI 键 |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
手性 SMILES |
C([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


